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molecular formula C13H19N5O2 B8577893 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine CAS No. 104227-89-6

9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine

Cat. No. B8577893
M. Wt: 277.32 g/mol
InChI Key: JAGXUSFVFJWYHH-UHFFFAOYSA-N
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Patent
US05246937

Procedure details

To a suspension of 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine (240 mg, 1.0 mmol) in N,N-dimethylformamide (3 ml) were added p-toluenesulphonic acid monohydrate (210 mg, 1.1 mmol) and 2,2-dimethoxypropane (0.62 ml, 5.0 mmol) and the solution was stirred for 30 minutes. Potassium carbonate (110 mg, 0.8 mmol) was added and the solution was stirred for a further 30 minutes. Water (10 ml) was added and the solution was extracted with chloroform (3×8 ml). The organic layers were combined, dried (magnesium sulphate) and the solvent removed. Trituration with toluene-ether afforded 2-amino-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine as a white crystalline solid (262 mg, 94%) which was recrystallised from ethyl acetate-hexane (216 mg, 78%), m.p. 118°-120°; λmax (MeOH) 221 (27,200), 244 (4,920), and 308 (7,130)nm; νmax (KBr) 3450, 3140, 1635, 1615, 1580, and 1435 cm-1 ; δH [(CD3)2SO] 1.26 (3H, s, CH3), 1.33 (3H, s, CH3), 1.58 (1H, m, 3'-H), 1.74 (2H, q, J 7.1 Hz, 2'-H), 3.54 (2H, dd, J 11.8 Hz and 8.5 Hz, 2×Hax), 3.78 (2H, dd, J 11.8 Hz and 4.4 Hz, 2×Heq), 4.07 (2H, t, J 7.2 Hz, 1'-H), 6.46 (2H, s, D2O exchangeable, 2-NH2), 8.09 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Found: C, 56.09; H, 6.91; N, 24.88%. C13H19N5O2 requires C, 56.30; H, 6.91; N, 25.25%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15])=[CH:4][N:3]=1.O.[C:19]1(C)[CH:24]=CC(S(O)(=O)=O)=C[CH:20]=1.COC(OC)(C)C.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]2[CH2:16][O:17][C:19]([CH3:24])([CH3:20])[O:15][CH2:14]2)=[CH:4][N:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
NC1=NC=C2N=CN(C2=N1)CCC(CO)CO
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
210 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0.62 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
110 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform (3×8 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=NC=C2N=CN(C2=N1)CCC1COC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 262 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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